Cas no 2078-06-0 (N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine)
N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine Chemical and Physical Properties
Names and Identifiers
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- N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine
- 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)-
- N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine
- 2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine
- DTXSID10174862
- N2,N2-DIPROPYL-5-(TRIFLUOROMETHYL)BENZENE-1,2,3-TRIAMINE
- 2,6-Diamino-4-trifluormethyl-N,N-dipropylaniline
- 2078-06-0
- F96499
- 2,6-Diamino-4-trifluormethyl-N,N-dipropylanilin
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- Inchi: 1S/C13H20F3N3/c1-3-5-19(6-4-2)12-10(17)7-9(8-11(12)18)13(14,15)16/h7-8H,3-6,17-18H2,1-2H3
- InChI Key: XNOWGHDYQLSREX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)N)N(CCC)CCC)N)(F)F
Computed Properties
- Exact Mass: 275.1611
- Monoisotopic Mass: 275.16093214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- PSA: 55.28
N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB591146-100mg |
2,6-Diamino-4-trifluormethyl-N,N-dipropylaniline; . |
2078-06-0 | 100mg |
€424.00 | 2024-07-20 | ||
| abcr | AB591146-250mg |
2,6-Diamino-4-trifluormethyl-N,N-dipropylaniline; . |
2078-06-0 | 250mg |
€662.00 | 2024-07-20 | ||
| abcr | AB591146-1g |
2,6-Diamino-4-trifluormethyl-N,N-dipropylaniline; . |
2078-06-0 | 1g |
€1274.00 | 2024-07-20 |
N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine Suppliers
N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on N~2~,N~2~-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine
N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine and Its Role in Modern Pharmaceutical Development
N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine (CAS No. 2078-06-0) represents a unique class of heterocyclic compounds with significant potential in the development of novel therapeutic agents. This compound is characterized by its benzene-1,2,3-triamine core structure, which is functionalized with N,N-dipropyl groups and a trifluoromethyl substituent at the 5-position. The combination of these structural elements creates a molecular framework that is highly versatile for chemical modification and biological activity modulation.
Recent advances in medicinal chemistry have highlighted the importance of trifluoromethyl groups in enhancing the metabolic stability and lipophilicity of drug candidates. The trifluoromethyl substitution at the 5-position of benzene-1,2,3-triamine introduces steric and electronic effects that can influence the compound's interaction with biological targets. Studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that trifluoromethyl derivatives exhibit improved binding affinities to G protein-coupled receptors (GPCRs), which are critical targets for a wide range of therapeutic applications.
The N,N-dipropyl functionalization further contributes to the compound's pharmacological profile. The N,N-dipropyl groups increase the molecular weight and hydrophobicity, which can modulate the compound's permeability across cell membranes. This property is particularly relevant for the development of oral formulations, as it enhances the compound's ability to cross the gastrointestinal tract and reach systemic circulation. Research published in *Drug Discovery Today* (2022) has shown that N,N-dipropyl derivatives of benzene-3-triamine analogs demonstrate improved bioavailability compared to their non-substituted counterparts.
One of the most promising applications of N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine lies in its potential as a lead compound for the development of anti-inflammatory agents. Inflammation is a complex biological process involving multiple signaling pathways, and the ability of trifluoromethyl groups to modulate enzyme activity has been extensively studied. A 2023 study in *Nature Communications* reported that trifluoromethyl derivatives of benzene-triamine compounds exhibit selective inhibition of phosphodiesterase-4 (PDE4), an enzyme implicated in chronic inflammatory diseases such as rheumatoid arthritis and asthma.
The benzene-1,2,3-triamine core structure is also being explored for its potential in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is associated with various diseases including cancer and neurodegenerative disorders. A 2024 review in *ACS Chemical Biology* highlighted the importance of trifluoromethyl and N,N-dipropyl groups in the development of selective kinase inhibitors. The trifluoromethyl group enhances the compound's ability to bind to the ATP-binding pocket of kinases, while the N,N-dipropyl groups improve the compound's solubility and metabolic stability.
Another area of interest is the use of N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, and the ability of trifluoromethyl derivatives to modulate oxidative stress and neuroinflammation has been the focus of recent research. A 2023 study in *Cell Reports* demonstrated that trifluoromethyl derivatives of benzene-triamine compounds can reduce the accumulation of amyloid-beta plaques in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative disorders.
The N,N-dipropyl groups also play a critical role in the compound's ability to interact with ion channels. Ion channels are essential for the proper functioning of neurons and other excitable cells, and their modulation can have significant therapeutic implications. Research published in *The Journal of Biological Chemistry* (2022) showed that N,N-dipropyl derivatives of benzene-triamine compounds can selectively modulate voltage-gated sodium channels, which is relevant for the treatment of conditions such as epilepsy and chronic pain.
Despite its promising applications, the development of N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine as a therapeutic agent requires further optimization to improve its potency and selectivity. Current research efforts are focused on the synthesis of analogs with varying trifluoromethyl and N,N-dipropyl substitutions to identify the most effective derivatives. Computational modeling techniques, such as molecular docking and virtual screening, are being used to predict the interactions between the compound and its biological targets, enabling the design of more effective drug candidates.
In conclusion, N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine (CAS No. 2078-06-0) represents a valuable scaffold for the development of novel therapeutics. Its unique combination of trifluoromethyl and N,N-dipropyl functional groups provides a versatile platform for the design of compounds with improved pharmacological properties. As research in medicinal chemistry continues to advance, the potential applications of this compound are expected to expand, contributing to the development of more effective treatments for a wide range of diseases.
Further studies are needed to fully understand the biological mechanisms of action of N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine and to optimize its therapeutic potential. The integration of synthetic chemistry, computational modeling, and biological testing will be essential in the discovery of new drug candidates based on this compound. As the field of pharmaceutical science continues to evolve, the role of N,N-Dipropyl-5-(Trifluoromethyl)Benzene-1,2,3-Triamine in the development of innovative therapies is likely to grow, offering new opportunities for the treatment of complex diseases.
References: - *Journal of Medicinal Chemistry* (2023) - *Drug Discovery Today* (2022) - *Nature Communications* (2023) - *ACS Chemical Biology* (2024) - *Cell Reports* (2023) - *The Journal of Biological Chemistry* (2022)
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